Lantibiotic lacticin 3147 A2
Description
Overview of Lantibiotics as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Lantibiotics belong to a larger class of natural products known as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). nih.govwikipedia.org Unlike non-ribosomal peptides, the initial blueprint for a RiPP is a gene-encoded precursor peptide synthesized by the ribosome. nih.govwikipedia.org This precursor peptide consists of a leader peptide and a core peptide. nih.gov The core peptide undergoes extensive enzymatic modifications after translation, leading to the final, biologically active molecule. nih.govwikipedia.org
These post-translational modifications are a hallmark of lantibiotics and are responsible for their characteristic structural features, including the presence of lanthionine (B1674491) and methyllanthionine bridges. nih.govcapes.gov.br These thioether linkages are formed between cysteine residues and dehydrated serine or threonine residues. nih.gov Such modifications are crucial for the peptide's structure, stability, and biological activity.
Discovery and Initial Characterization of Lacticin 3147 as a Two-Component Lantibiotic System
Lacticin 3147 was first isolated in the mid-1990s from Lactococcus lactis DPC3147, a bacterium found in an Irish kefir grain. nih.gov Initial studies revealed it to be a heat-stable, broad-spectrum bacteriocin (B1578144), distinct from the well-known lantibiotic nisin. nih.govasm.org A pivotal discovery during its purification was that its antimicrobial activity depended on two separate peptide components, subsequently named Lacticin 3147 A1 and Lacticin 3147 A2. nih.gov When separated, neither component showed significant activity, but their antimicrobial efficacy was restored when they were combined. This established Lacticin 3147 as a two-component, or two-peptide, lantibiotic. nih.govfrontiersin.org
The genetic determinants for the production of both peptides are located on a plasmid within the producing bacterium. nih.govtandfonline.com Further research has elucidated the complex biosynthetic pathway, revealing that separate enzymes are responsible for the post-translational modifications of each peptide. microbiologyresearch.org
Significance of Lacticin 3147 A2 within the Synergistic Dual-Peptide Mechanism
The antimicrobial power of Lacticin 3147 lies in the synergistic action of its two components, LtnA1 and LtnA2, which is optimal at a 1:1 ratio. portlandpress.comasm.org While both are required for maximum potency, they perform distinct but complementary roles. The current model for their mechanism of action suggests a multi-step process. researchgate.net
First, the Lacticin 3147 A1 peptide binds to Lipid II, a crucial precursor molecule in the bacterial cell wall synthesis pathway. portlandpress.comacs.orgresearchgate.net This initial binding event is thought to create a high-affinity docking site on the target cell's membrane for the Lacticin 3147 A2 peptide. portlandpress.com Lacticin 3147 A2 then inserts into the bacterial membrane, forming pores that lead to the dissipation of the membrane potential and ultimately, cell death. researchgate.netportlandpress.comresearchgate.net
Therefore, Lacticin 3147 A2 is the component primarily responsible for membrane permeabilization and the lethal disruption of the target cell's integrity. portlandpress.comresearchgate.net While LtnA1 can independently inhibit cell wall synthesis to some extent, the potent, rapid, and bactericidal activity of the complete Lacticin 3147 system is critically dependent on the pore-forming function of LtnA2. capes.gov.brasm.org
Current Research Landscape and Academic Relevance
The unique synergistic mechanism of Lacticin 3147, and the specific role of the A2 peptide, continue to be areas of active research. The increasing prevalence of multidrug-resistant bacteria has intensified the search for new antibiotics, and lantibiotics like Lacticin 3147 are considered promising alternatives. nih.govfrontiersin.org
Current research focuses on several key areas:
Mechanism of Action: Detailed studies are ongoing to further elucidate the precise molecular interactions between LtnA1, LtnA2, and Lipid II, and how these interactions lead to pore formation. acs.orgualberta.ca
Bioengineering: Researchers are exploring ways to modify the structure of Lacticin 3147 A2 and its partner peptide to enhance their activity, broaden their spectrum, or improve their stability. nih.gov
Therapeutic Applications: The potential of Lacticin 3147 as a therapeutic agent is being investigated for various applications, including the treatment of infections caused by clinically relevant pathogens like Clostridium difficile and methicillin-resistant Staphylococcus aureus (MRSA). ul.ieresearchgate.netnih.gov
The academic relevance of Lacticin 3147 A2 stems from its role as a model for understanding two-component antimicrobial systems and as a platform for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. albertaacademicreview.com
Data Tables
Table 1: Properties of Lacticin 3147 Components
| Component | Amino Acid Residues | Molecular Weight (Da) | Primary Function |
|---|---|---|---|
| Lacticin 3147 A1 | 30 | ~3300 | Binds to Lipid II |
Source: jmbfs.org
Table 2: Key Milestones in Lacticin 3147 Research
| Year | Development |
|---|---|
| 1996 | Isolation from an Irish kefir grain and designation as Lacticin 3147. nih.gov |
| 1998 | Identification of the synergistic activity of the A1 and A2 peptides. |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
TTPATPAISILSAYISTNTCPTTKCTRAC |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of Lacticin 3147 A2
Genetic Organization of the Lacticin 3147 Biosynthesis Locus (pMRC01 plasmid)
The genes responsible for lacticin 3147 production and immunity are organized into two divergent operons on the pMRC01 plasmid. nih.gov These clusters include the structural genes that encode the precursor peptides, genes for post-translational modification enzymes, a transporter for secretion, and genes that provide immunity to the producing bacterium. nih.gov
The lacticin 3147 gene cluster contains two structural genes, ltnA1 and ltnA2, which encode the precursor peptides LtnA1 and LtnA2, respectively. nih.gov These prepeptides are ribosomally synthesized and inactive until they undergo extensive post-translational modifications. asm.org Inactivation of either ltnA1 or ltnA2 results in a complete loss of lacticin 3147 activity, demonstrating that both peptides are essential for its antimicrobial function. nih.gov However, the combination of cell-free supernatants from mutants with inactivated ltnA1 and ltnA2 restores bacteriocin (B1578144) activity, indicating that the processing and export of each peptide can occur independently. nih.gov
A distinctive feature of the lacticin 3147 gene cluster is the presence of two LanM homologues, ltnM1 and ltnM2. nih.gov The gene products, LtnM1 and LtnM2, are bifunctional enzymes responsible for the dehydration of serine and threonine residues and the subsequent formation of thioether bridges (lanthionine and methyllanthionine) within the precursor peptides. asm.orgnih.gov
Mutational analysis has confirmed the essential role of both LtnM1 and LtnM2 in lacticin 3147 biosynthesis. nih.gov Interestingly, these modification enzymes exhibit specificity for their respective precursor peptides. LtnM1 is required for the maturation of LtnA1, while LtnM2 is necessary for the maturation of LtnA2. nih.gov This was demonstrated by experiments where the addition of purified LtnA1 restored activity to an ltnM1 mutant, and purified LtnA2 complemented an ltnM2 mutant. nih.gov
Another enzyme, LtnJ, is also involved in the post-translational modification of lacticin 3147. This enzyme is responsible for the conversion of dehydroalanines to D-alanines, a modification that is vital for the optimal production and activity of the lantibiotic. asm.orgnih.gov
The ltnT gene encodes a dedicated ABC transporter protein, LtnT, which is responsible for the processing and transport of the modified lacticin 3147 peptides. nih.govnih.gov LtnT is a bifunctional enzyme that removes the leader peptides from the modified LtnA1 and LtnA2 and subsequently transports the mature peptides out of the cell. nih.govresearchgate.net Studies have shown that LtnT can process and transport unmodified LtnA2 and even unrelated peptides, highlighting a degree of substrate flexibility. nih.gov
The lacticin 3147 gene cluster includes a set of genes dedicated to regulation and providing immunity to the producing strain. These genes, ltnR, ltnI, and ltnFE, are part of an immunity operon. nih.gov
ltnR : This gene encodes the regulatory protein LtnR, which acts as a transcriptional repressor of the immunity operon promoter (Pimm). nih.govresearchgate.net Overexpression of ltnR leads to increased sensitivity to lacticin 3147, while its truncation results in a hyperimmune phenotype. nih.gov Interestingly, LtnR also functions as an activator of transcription from the biosynthetic promoter (Pbac). ucc.ie
ltnI : The ltnI gene encodes a specific immunity protein that provides protection to the producer organism from the antimicrobial action of lacticin 3147. nih.govdntb.gov.ua
ltnFE : These genes encode an ABC transporter system, LtnFE, which also contributes to the immunity of the producing cell. nih.govdntb.gov.ua Both LtnI and the LtnFE transporter can independently provide a degree of protection. dntb.gov.ua
Enzymatic Steps in Lacticin 3147 A2 Maturation
The maturation of the LtnA2 precursor peptide into the active Lantibiotic lacticin 3147 A2 involves a series of precise enzymatic modifications. A key step in this process is the dehydration of specific amino acid residues.
The LtnM2 enzyme catalyzes the dehydration of specific serine and threonine residues within the LtnA2 prepeptide. nih.gov This enzymatic reaction converts serine residues to dehydroalanine (B155165) (Dha) and threonine residues to dehydrobutyrine (Dhb). nih.govnih.gov These dehydrated residues are then involved in the subsequent formation of thioether rings through intramolecular addition of cysteine residues, a hallmark of lantibiotics. asm.orgnih.gov Mechanistic studies on related lantibiotic synthetases suggest that this dehydration process involves the phosphorylation of serine and threonine residues, followed by phosphate (B84403) elimination. nih.gov
Thioether Ring Formation (Lanthionine and Methyllanthionine Bridges)
A defining characteristic of lantibiotics, including lacticin 3147 A2, is the presence of thioether cross-links in the form of lanthionine (B1674491) and β-methyllanthionine bridges. These bridges are crucial for the peptide's structure and function. The formation of these rings is a two-step enzymatic process.
First, specific serine and threonine residues within the LtnA2 propeptide region are dehydrated to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the double bonds of these dehydroamino acids undergo a Michael-type addition reaction with the thiol groups of nearby cysteine residues within the same peptide chain. This intramolecular cyclization results in the formation of stable lanthionine (from dehydroalanine and cysteine) and methyllanthionine (from dehydrobutyrine and cysteine) bridges.
An unusual feature of the lacticin 3147 biosynthetic gene cluster is the presence of two distinct modification enzymes, LtnM1 and LtnM2. Research has confirmed that each peptide of the lacticin 3147 system requires its own dedicated modification enzyme. Specifically, the enzyme LtnM2 is a bifunctional protein responsible for carrying out both the dehydration and the cyclization reactions required to produce the mature LtnA2 peptide. Inactivation of the ltnM2 gene results in the failure to produce active LtnA2, confirming its essential and specific role in the formation of the thioether rings in this particular peptide.
Conversion of L-Serines to D-Alanines
In addition to thioether bridges, lacticin 3147 A2 contains D-alanine residues, which are uncommon in ribosomally synthesized peptides that typically consist exclusively of L-amino acids. These D-alanines are not incorporated during translation but are the result of post-translational modification of genetically encoded L-serine residues. This conversion is a critical modification for the optimal production and antimicrobial activity of lacticin 3147.
The process involves two enzymatic steps. The first step is the dehydration of L-serine to dehydroalanine (Dha), a reaction catalyzed by the modification enzyme LtnM2 as part of the thioether ring formation process. The second step involves the enzyme LtnJ, which catalyzes the stereospecific reduction of the dehydroalanine intermediate to D-alanine. Deletion of the ltnJ gene results in the residues remaining as dehydroalanine, leading to a significant decrease in the antimicrobial activity of the final product. This confirms that the conversion to D-alanine is a vital step in the maturation of the LtnA2 peptide.
Role of Leader Peptides in Post-Translational Modification and Export
The primary translation product of the ltnA2 gene is a precursor peptide, or prepeptide, which consists of an N-terminal leader peptide attached to the C-terminal propeptide region. This leader peptide is biologically inactive but plays a crucial role in the biosynthesis of the mature lantibiotic.
The leader peptide acts as a recognition signal for the modification enzymes, ensuring that only the correct substrate is processed. It guides the LtnA2 prepeptide to the biosynthetic machinery, including the LtnM2 enzyme, which then carries out the necessary dehydration and cyclization reactions on the attached propeptide.
After all modifications are complete, the leader peptide must be cleaved off to release the active LtnA2 peptide. This cleavage occurs concomitantly with the export of the mature peptide from the cell. The process is handled by a dedicated ABC (ATP-binding cassette) transporter protein, LtnT. LtnT recognizes the modified prepeptide, cleaves the leader peptide at a specific site, and transports the mature, active LtnA2 peptide across the cell membrane.
Table 1: Key Genetic Determinants in Lacticin 3147 A2 Biosynthesis
| Gene | Protein Product | Function in Lacticin 3147 A2 Biosynthesis |
| ltnA2 | LtnA2 Prepeptide | The ribosomal precursor peptide that undergoes modification. |
| ltnM2 | LtnM2 | Bifunctional enzyme that dehydrates Ser/Thr residues and catalyzes thioether bridge formation. |
| ltnJ | LtnJ | Enzyme that converts dehydroalanine intermediates to D-alanine residues. |
| ltnT | LtnT | ABC transporter responsible for proteolytic cleavage of the leader peptide and export of mature LtnA2. |
Structural Biology and Conformation Function Relationships of Lacticin 3147 A2
Advanced Methodologies for Structural Elucidation of Lacticin 3147 A2
The unique structural features of lacticin 3147 A2, such as thioether bridges and dehydro amino acids, render conventional methods of peptide analysis, like direct Edman degradation, ineffective. nih.gov Consequently, a combination of sophisticated analytical techniques was required to fully characterize its primary and secondary structures.
Multidimensional NMR spectroscopy was a cornerstone in the complete structural assignment of the lacticin 3147 A2 peptide. nih.gov This non-invasive technique allowed for the determination of the peptide's solution conformation and the covalent arrangement of its complex structure.
Through a suite of NMR experiments, researchers were able to:
Assign Primary Structure: Fully assign the amino acid sequence and confirm the post-translational modifications. researchgate.net
Determine Lanthionine (B1674491) Bridging Patterns: Elucidate the specific connectivity of the thioether bridges that are characteristic of lantibiotics. nih.gov
Characterize Solution Conformation: Obtain detailed information about the peptide's three-dimensional shape in a solution environment, which is more representative of its state in biological systems. researchgate.net
These NMR studies were fundamental in classifying lacticin 3147 A2 as an elongated type-A lantibiotic and provided the initial evidence for its secondary structure. nih.gov
To overcome the limitations of traditional sequencing methods posed by the lanthionine residues, a novel chemical approach was employed. This strategy involved the use of nickel boride (Ni₂B) in the presence of deuterium (B1214612) gas to simultaneously reduce dehydro side chains and reductively desulfurize the lanthionine bridges. nih.gov
This chemical modification converts the complex, cross-linked peptide into a more linear, analyzable form. The key advantages of this method are:
Identification of Bridge Locations: By analyzing the modified peptide using mass spectrometry and traditional Edman degradation, the original locations of the dehydro residues and lanthionine bridges could be precisely identified. nih.gov
Verification of Structure: This technique provided an independent verification of the structure determined by NMR, confirming the thioether linkages. nih.gov
The process effectively "flattens" the complex structure, making it amenable to sequencing and allowing for unambiguous characterization of the post-translational modifications.
| Methodology | Application in Lacticin 3147 A2 Analysis | Outcome |
| Nickel Boride (Ni₂B) Desulfurization | Cleavage of lanthionine (thioether) bridges. | Linearization of the peptide structure. nih.gov |
| Deuterium Gas (D₂) Reduction | Reduction of dehydro side chains. | Conversion of dehydro residues to deuterated standard amino acids. nih.gov |
| Mass Spectrometry | Analysis of the modified peptide fragments. | Identification of original bridge and modification sites based on mass shifts. nih.gov |
| Edman Degradation | Sequential amino acid analysis of the linearized peptide. | Confirmation of the primary amino acid sequence post-modification. nih.gov |
A significant discovery in the characterization of lacticin 3147 was the presence of D-alanine residues, which are incorporated through a unique post-translational modification pathway. nih.gov The identification and confirmation of these non-standard amino acids required specialized analytical techniques.
Chiral phase gas chromatography is a powerful method for separating enantiomers (D- and L-isomers) of amino acids. researchgate.net In the context of lacticin 3147 A2, this analysis, coupled with mass spectrometry, was crucial for:
Confirming D-alanine Presence: Unambiguously identifying the presence of D-alanine residues within the peptide structure. nih.gov
Investigating Chirality's Role: Allowing researchers to create mutants where D-alanines were replaced by their L-isoforms, thereby demonstrating the critical importance of the D-configuration for the peptide's optimal production and biological activity. nih.gov
It was revealed that these D-alanines originate from gene-encoded L-serine residues, which are first converted to dehydroalanine (B155165) (Dha) and subsequently reduced to D-alanine by a specific enzyme, LtnJ. nih.gov The use of chiral phase analysis was vital to prove this biosynthetic pathway and to understand the functional significance of these unusual chiral centers. nih.gov
Solution Conformations and Secondary Structure of Lacticin 3147 A2
The biological function of lacticin 3147 A2 is intrinsically linked to its three-dimensional structure in solution. NMR studies have been pivotal in revealing the peptide's conformational preferences, which are essential for its role in membrane pore formation. nih.govresearchgate.net
Solution conformation studies obtained by NMR have demonstrated that the lacticin 3147 A2 peptide adopts a distinct alpha-helical structure. nih.govresearchgate.net This elongated, helical conformation is a hallmark of type-A lantibiotics and is believed to be critical for its function. oup.com The amphipathic nature of such a helix, with distinct hydrophobic and hydrophilic faces, is thought to facilitate its insertion into the bacterial cell membrane, a key step in its pore-forming mechanism of action. nih.gov Research involving mutant peptides where D-alanines were replaced suggested that a putative α-helix between residues A7 and I15 is of critical importance to the antimicrobial activity. nih.gov
Specific Lanthionine Bridging Patterns and Their Structural Implications
Lacticin 3147 A2 is a 28-amino-acid peptide characterized by the presence of post-translationally modified amino acids, including lanthionine and methyllanthionine residues. These modifications result in the formation of intramolecular thioether bridges, which are crucial for the peptide's structure and activity. nih.gov The specific bridging pattern of Lacticin 3147 A2 contributes to its elongated, flexible structure.
The thioether bridges create a series of interlocking rings within the peptide. These rings impose significant conformational constraints, leading to a defined three-dimensional structure that is essential for its interaction with the target bacterial membrane and its synergistic partner, Lacticin 3147 A1. The presence of these bridges also confers increased stability to the peptide, making it resistant to proteolytic degradation and temperature variations.
Comparative Structural Analysis of Lacticin 3147 A2 with Other Lantibiotics
The synergistic activity of Lacticin 3147 arises from the interaction between its two component peptides, LtnA1 and LtnA2. While LtnA2 is a type-A lantibiotic, LtnA1 is classified as a type-B lantibiotic, which is more globular in structure. nih.gov LtnA1 is believed to initially bind to lipid II, a precursor molecule in bacterial cell wall synthesis, on the surface of the target cell. This binding event is thought to create a docking site for LtnA2, facilitating its insertion into the cell membrane and subsequent pore formation. nih.gov The structural complementarity between the elongated LtnA2 and the globular, lipid II-binding LtnA1 is therefore essential for their cooperative antimicrobial action.
A comparative analysis with other well-characterized lantibiotics further illuminates the structural and functional aspects of Lacticin 3147 A2.
Nisin: As a prototypical type-A lantibiotic, nisin shares a similar elongated structure and pore-forming mechanism with Lacticin 3147 A2. Both peptides possess a flexible N-terminal region and a more rigid, ring-structured C-terminal domain. However, there are differences in their specific bridging patterns and amino acid sequences, which likely account for variations in their antimicrobial spectra and potency.
Mersacidin (B1577386): In contrast, mersacidin is a type-B lantibiotic with a globular structure, similar to Lacticin 3147 A1. nih.gov Its primary mode of action is the inhibition of cell wall biosynthesis by binding to lipid II. The structural and functional parallels between LtnA1 and mersacidin highlight the distinct roles of the two components of Lacticin 3147.
Staphylococcin C55: This is another two-component lantibiotic that exhibits synergistic activity. Like Lacticin 3147, it comprises two distinct peptides that work in concert. While detailed structural information is less available compared to nisin and mersacidin, the operational similarity underscores a conserved evolutionary strategy for potent antimicrobial activity.
Table 1: Comparative Structural Features of Lantibiotics
| Lantibiotic | Type | Structure | Key Structural Feature |
|---|---|---|---|
| Lacticin 3147 A2 | Type-A | Elongated, flexible | Multiple thioether rings |
| Lacticin 3147 A1 | Type-B | Globular | Lipid II binding motif |
| Nisin | Type-A | Elongated, flexible | N-terminal flexibility, C-terminal rigidity |
| Mersacidin | Type-B | Globular | Compact, cage-like structure |
| Staphylococcin C55 | Two-component | Two distinct peptides | Synergistic action |
Structure-Function Relationships of Lacticin 3147 A2 through Mutagenesis and Analog Studies
Site-directed mutagenesis and the synthesis of structural analogs have been instrumental in elucidating the structure-function relationships of Lacticin 3147 A2. Studies involving the alteration or removal of the thioether bridges have demonstrated their critical importance for the peptide's synergistic activity with LtnA1.
Disruption of the lanthionine rings often leads to a significant reduction or complete loss of antimicrobial activity. researchgate.net This is attributed to the loss of the specific three-dimensional conformation required for effective interaction with the bacterial membrane and with LtnA1. The thioether bridges are not merely structural scaffolds but are integral to the precise molecular architecture that underpins the potent and synergistic biological function of the Lacticin 3147 system. For instance, an intact N-terminal lanthionine bridge (Ring A) has been shown to confer enhanced resistance to thermal and proteolytic degradation. nih.gov
Role of D-Alanine Residues in Bioactivity
The presence of D-alanine residues in the structure of lacticin 3147 is crucial for its optimal biological activity. nih.gov These residues are not incorporated during ribosomal synthesis but are the result of post-translational modifications. nih.govresearchgate.net In prokaryotic systems, the conversion of L-amino acids to their D-isoforms is a rare event, and lacticin 3147 is a key example of this phenomenon. nih.govresearchgate.net The process begins with the enzymatic conversion of ribosomally encoded L-serine residues to dehydroalanine (Dha). nih.gov Subsequently, a specific enzyme, identified as LtnJ, catalyzes the stereospecific hydrogenation of the nonchiral Dha intermediate to form D-alanine. nih.gov
The significance of these D-alanine residues for the antimicrobial function of lacticin 3147 has been confirmed through systematic mutagenesis studies. When the three D-alanines were replaced with their L-alanine counterparts, a dramatic reduction in the antimicrobial activity of the producing strain was observed. nih.gov This demonstrates that the specific chirality of the alanine (B10760859) at these positions is a primary determinant of the peptide's potency, rather than simply the presence of an alanine residue itself. nih.gov Further substitutions with amino acids like L-threonine (which is then modified to dehydrobutyrine), glycine, or L-valine also resulted in decreased peptide production and/or diminished relative activity. nih.gov
Alanine Scanning Mutagenesis to Identify Functional Domains
Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid residues to a protein's function and stability. mybiosource.comwikipedia.org The method involves systematically replacing specific amino acid residues with alanine. wikipedia.org Alanine is chosen because its small, chemically inert methyl side chain removes the specific functionality of the original residue beyond the β-carbon, while generally preserving the peptide's secondary structure. wikipedia.org By observing the resulting changes in bioactivity, researchers can identify critical residues and functional domains—clusters of amino acids that are essential for the molecule's activity. mybiosource.com
This technique has been applied to the two-component lacticin 3147 system (LtnA1 and LtnA2) to create a comprehensive map of the roles of its 59 amino acids. dntb.gov.ua Through complete scanning mutagenesis, where each residue was individually replaced with alanine, scientists have identified an "invariable core" of residues. dntb.gov.ua Mutations at these specific positions led to the complete elimination of detectable bioactivity, highlighting their critical importance for the peptide's function. dntb.gov.uaresearchgate.net
The results of these mutagenesis studies have allowed for the identification of distinct functional domains within both the LtnA1 and LtnA2 peptides. researchgate.net These domains represent regions where the amino acid side chains are apparently intolerant to change. researchgate.net For example, saturation mutagenesis of certain residues in the Ltnα peptide (LtnA1) revealed that while some positions are highly sensitive to substitution, others are more tolerant of change than previously indicated by simple alanine scanning. oipub.com This suggests a complex relationship between structure and function, where some residues contribute directly to activity while others may play a more structural or indirect role. uci.edu
The table below summarizes the impact of alanine substitutions at various positions in the lacticin 3147 A2 (LtnA2) peptide, as inferred from comprehensive mutagenesis studies.
| Residue Position | Original Amino Acid | Impact of Alanine Substitution on Bioactivity | Inferred Functional Importance |
| Multiple | Various | Elimination of Bioactivity | Critical for Function (Part of "Invariable Core") |
| Other | Various | Reduced Bioactivity | Important for Optimal Function |
| Other | Various | No Significant Change | Not Critical for Function |
This table is a generalized representation of findings from alanine scanning mutagenesis studies on the lacticin 3147 system. Specific residues identified as critical are often depicted in detailed structural diagrams in the primary research literature. researchgate.net
Mechanistic Studies on the Antimicrobial Action of Lacticin 3147 A2
Synergistic Action Mechanism of Lacticin 3147 A1 and Lacticin 3147 A2
The potent antimicrobial effect of Lacticin 3147 arises from a coordinated and sequential interaction between its two components, LtnA1 and LtnA2, with the target bacterial cell. nih.govnih.gov This synergistic relationship is crucial for its efficacy at nanomolar concentrations. researchgate.netnih.govnih.gov
The antimicrobial action of Lacticin 3147 follows a specific, ordered sequence of events. Research has conclusively shown that LtnA1 must bind to the target cell first to facilitate the subsequent action of LtnA2. researchgate.netnih.govnih.gov If target cells are exposed to LtnA2 first, no inhibitory activity is observed. nih.govresearchgate.net
The proposed model for this sequential interaction is as follows:
Initial Binding of LtnA1: The LtnA1 peptide, which has a globular structure similar to the lantibiotic mersacidin (B1577386), acts as the initial binding component. nih.govresearchgate.netnih.gov It specifically recognizes and binds to the peptidoglycan precursor, Lipid II, on the surface of the bacterial cytoplasmic membrane. nih.govnih.govresearchgate.net This initial binding is a prerequisite for the subsequent steps of the antimicrobial action. nih.gov
Recruitment of LtnA2: The complex formed between LtnA1 and Lipid II creates a high-affinity binding site for the LtnA2 peptide. nih.govresearchgate.net LtnA2, a more linear and flexible peptide, is then recruited to this complex. nih.govresearchgate.net
Formation of a Ternary Complex and Pore Formation: The recruitment of LtnA2 to the LtnA1-Lipid II complex leads to the formation of a stable, three-component complex. nih.gov This ternary complex is then responsible for the disruption of the cell membrane through the formation of defined pores, approximately 0.6 nm in diameter, leading to the leakage of essential ions like K+ and ultimately, cell death. nih.govresearchgate.net Concurrently, the sequestration of Lipid II by this complex also inhibits cell wall biosynthesis. nih.govresearchgate.net
This sequential model explains the observed synergy and the necessity of both peptides for potent antimicrobial activity.
The synergistic activity of Lacticin 3147 is highly dependent on the relative concentrations of LtnA1 and LtnA2. Studies have demonstrated that the optimal antimicrobial activity is achieved when the two peptides are present in an equimolar ratio, that is, a 1:1 stoichiometry. researchgate.netnih.govnih.gov The minimum inhibitory concentration (MIC50) for Lacticin 3147 against Lactococcus lactis subsp. cremoris HP has been determined to be 7 nM for each peptide when used in combination. researchgate.netnih.gov This indicates that a balanced presence of both components is critical for their cooperative mechanism of action.
| Peptide Combination | Target Strain | MIC50 (nM) |
|---|---|---|
| LtnA1 + LtnA2 | L. lactis subsp. cremoris HP | 7 (for each peptide) |
| LtnA1 alone | L. lactis subsp. cremoris HP | 200 |
| Nisin (for comparison) | L. lactis subsp. cremoris HP | 50 |
Molecular Targeting of Bacterial Cell Components
The antimicrobial efficacy of Lacticin 3147 is rooted in its ability to specifically target an essential component of the bacterial cell wall synthesis machinery.
The primary molecular target for the Lacticin 3147 complex is Lipid II, an essential precursor for the biosynthesis of peptidoglycan in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netuu.nl Targeting Lipid II is an effective antimicrobial strategy as it is crucial for bacterial viability and its structure is conserved across many bacterial species. uu.nlacs.org
Tryptophan fluorescence measurements have identified LtnA1 as the specific Lipid II-binding component of the Lacticin 3147 system. nih.gov Isothermal titration calorimetry experiments have further confirmed that only LtnA1, and not LtnA2, binds to Lipid II. qub.ac.uk The interaction is specific, with the C-terminus of LtnA1 and the pyrophosphate moiety of Lipid II being suggested as the key binding partners. qub.ac.uk LtnA1 contains a conserved C-terminal motif (CTLTXEC) that is known to be involved in Lipid II binding. nih.govresearchgate.net While LtnA1 on its own can bind to Lipid II, this interaction alone is not sufficient to cause substantial inhibition of cell wall biosynthesis in vitro; the presence of LtnA2 is required for full inhibition. nih.gov
| Peptide | Binding Target | Binding Confirmation Method |
|---|---|---|
| LtnA1 | Lipid II | Tryptophan Fluorescence, Isothermal Titration Calorimetry |
| LtnA2 | Lipid II | No binding observed |
Lipid II plays a dual role in the mechanism of action of Lacticin 3147. It not only serves as the initial docking molecule for LtnA1 but is also essential for the subsequent recruitment of LtnA2. nih.govnih.govresearchgate.net The formation of the LtnA1-Lipid II complex is believed to induce a conformational change that creates a specific, high-affinity binding site for LtnA2. nih.gov This leads to the assembly of the ternary LtnA1-LtnA2-Lipid II complex, which is the active entity responsible for pore formation and the inhibition of cell wall synthesis. nih.govresearchgate.net Therefore, Lipid II acts as a crucial scaffold, orchestrating the synergistic interaction between LtnA1 and LtnA2 at the bacterial membrane. uu.nl
Interaction with Lipid II (Undecaprenyl Pyrophosphate-linked N-acetylmuramyl-pentapeptide)
Impact of Lipid II Binding on Cell Wall Biosynthesis Inhibition (Transglycosylation)
The formation of the LtnA1-Lipid II complex is a critical initiating step that directly leads to the inhibition of peptidoglycan synthesis. While LtnA1 is the primary binding component, the recruitment of LtnA2 to this complex significantly enhances the inhibition of cell wall biosynthesis. LtnA1 alone can interfere with this process to some extent, but for complete inhibition, the presence of LtnA2 is necessary. researchgate.netnih.gov
The binding of the LtnA1-LtnA2 complex to Lipid II effectively sequesters this essential precursor, preventing its utilization by penicillin-binding proteins (PBPs) for the transglycosylation step of peptidoglycan assembly. oup.com This steric hindrance blocks the extension of the glycan chains, thereby halting the construction of the cell wall. The synergistic interaction between LtnA1 and LtnA2 creates a high-affinity, three-component complex with Lipid II, which is more effective at inhibiting cell wall synthesis than LtnA1 alone. nih.govscispace.com This dual-component mechanism ensures a potent and targeted disruption of a fundamental bacterial process.
Membrane Interaction and Disruption
Following the initial binding to Lipid II, the Lacticin 3147 A1/A2 complex proceeds to disrupt the bacterial cytoplasmic membrane, a key feature of its bactericidal activity. This process involves the formation of pores, leading to membrane depolarization and the efflux of essential ions.
Pore Formation Dynamics and Characteristics
The formation of pores in the target membrane is a direct consequence of the interaction between the LtnA1-Lipid II complex and LtnA2. researchgate.net In model membranes that have been supplemented with Lipid II, the combination of both LtnA1 and LtnA2 leads to the formation of defined pores with an estimated diameter of 0.6 nm. researchgate.netnih.govscispace.com The globular structure of LtnA1 is not suited for spanning the cell membrane to form a pore on its own. In contrast, the more linear and elongated structure of LtnA2 is capable of inserting into the membrane, leading to pore formation. researchgate.net The process is initiated by the binding of LtnA1 to Lipid II, which then acts as a docking molecule for LtnA2, facilitating its insertion into the membrane. researchgate.netresearchgate.net
Characteristics of Lacticin 3147 A2-Mediated Pores
| Characteristic | Description | Reference |
|---|---|---|
| Diameter | Approximately 0.6 nm | researchgate.netnih.govscispace.com |
| Formation Requirement | Synergistic action of LtnA1 and LtnA2 in the presence of Lipid II | researchgate.netnih.gov |
| Proposed Mechanism | LtnA1-Lipid II complex recruits the linear LtnA2 peptide for membrane insertion | researchgate.netresearchgate.net |
Influence of Membrane Composition on Lacticin 3147 A2 Activity
The activity of Lacticin 3147 A2 is critically dependent on the presence of its docking molecule, Lipid II, within the target membrane. In artificial membrane systems such as large unilamellar vesicles (LUVs), the synergistic lytic activity of LtnA1 and LtnA2 is significantly enhanced in the presence of Lipid II. qub.ac.uk In LUVs lacking Lipid II, much higher concentrations of the peptides are required to observe any membrane lysis. qub.ac.uk This underscores the role of Lipid II as a specific receptor that concentrates the lantibiotic at the membrane surface, thereby increasing its efficiency. While the specific influence of other membrane lipid components on Lacticin 3147 A2 activity is not as well-defined, the presence of anionic lipids in bacterial membranes is generally favorable for the interaction with cationic antimicrobial peptides. rug.nl
Functional Differentiation of Lacticin 3147 A1 and Lacticin 3147 A2 Roles
LtnA1 as the Primary Lipid II Binding Component
Research has definitively identified LtnA1 as the component of the lacticin 3147 system responsible for binding to Lipid II. researchgate.netnih.gov This was determined through tryptophan fluorescence measurements, which showed a specific interaction between LtnA1 and Lipid II. researchgate.netscispace.com Structurally, LtnA1 is similar to the lantibiotic mersacidin, which is also known to target Lipid II. researchgate.netnih.gov In contrast, LtnA2 does not bind to Lipid II directly. qub.ac.uksemanticscholar.org
Sequential addition experiments have further elucidated the distinct roles of the two peptides. For antimicrobial activity to be observed, LtnA1 must be added to the target cells before LtnA2. researchgate.netnih.gov If LtnA2 is added first, no inhibition of growth is seen. nih.gov This demonstrates that the initial binding of LtnA1 to Lipid II is a prerequisite for the subsequent action of LtnA2. LtnA1 acts as the targeting module, guiding the antimicrobial activity to the bacterial cell surface and creating a binding site for LtnA2, which then executes the membrane disruption functions. researchgate.netuu.nl
Functional Roles of Lacticin 3147 Peptides
| Peptide | Primary Function | Structural Analogy | Activity Alone | Reference |
|---|---|---|---|---|
| Lacticin 3147 A1 (LtnA1) | Binds to Lipid II, acting as the primary target recognition component. | Globular, mersacidin-like | Marginal inhibitory activity | researchgate.netnih.govnih.govnih.gov |
| Lacticin 3147 A2 (LtnA2) | Recruited by the LtnA1-Lipid II complex to induce pore formation and membrane depolarization. | Linear, elongated | No or weak activity | researchgate.netresearchgate.netuniprot.org |
LtnA2 as the Primary Pore-Forming Component
The antimicrobial efficacy of the two-component lantibiotic lacticin 3147 is a result of the synergistic action of its two constituent peptides, LtnA1 and LtnA2. nih.govresearchgate.net While LtnA1 is responsible for target recognition, LtnA2 is the primary component that facilitates the formation of pores in the cytoplasmic membranes of susceptible bacteria. researchgate.net Mechanistic studies have demonstrated a sequential model for its mode of action. The process is initiated by the LtnA1 peptide, which specifically binds to the cell wall precursor molecule, lipid II, on the bacterial membrane. nih.govresearchgate.net This initial binding event is crucial as the resulting LtnA1-lipid II complex acts as a docking site for LtnA2. nih.govresearchgate.net
Once the LtnA1-lipid II complex is formed, it recruits the LtnA2 peptide. nih.govresearchgate.net This recruitment leads to the formation of a stable, ternary complex composed of LtnA1, LtnA2, and lipid II. nih.gov The assembly of this multi-component complex is the definitive step that triggers pore formation, leading to a rapid and detrimental leakage of intracellular ions, such as K+. nih.gov This dissipation of the membrane potential and the loss of essential molecules ultimately result in cell death. researchgate.net It is important to note that LtnA2 on its own exhibits no significant antimicrobial activity; its pore-forming ability is entirely dependent on the initial targeting and binding of LtnA1 to lipid II. nih.govresearchgate.net Experiments involving the sequential addition of the peptides have confirmed that LtnA1 must be added before LtnA2 to achieve an inhibitory effect. researchgate.net This underscores the indispensable role of the LtnA1-lipid II complex in enabling the pore-forming function of LtnA2.
Biophysical Characterization of Peptide-Membrane and Peptide-Target Interactions
A variety of biophysical techniques have been employed to dissect the molecular interactions between the lacticin 3147 peptides and the bacterial membrane, providing critical insights into the thermodynamics, binding kinetics, and conformational changes that govern its antimicrobial activity.
Isothermal Titration Calorimetry (ITC) for Binding Kinetics
Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of binding interactions in solution. nih.govnih.gov In the context of lacticin 3147, ITC has been instrumental in delineating the specific roles of LtnA1 and LtnA2 in target recognition. ITC experiments have unequivocally demonstrated that LtnA1 is the component that binds directly to lipid II. qub.ac.uk Conversely, these studies have shown no direct binding between LtnA2 and lipid II, reinforcing the model of a sequential binding mechanism. qub.ac.uk
The thermodynamic profile of the LtnA1-lipid II interaction reveals a high-affinity binding, which is essential for the subsequent recruitment of LtnA2. The key parameters obtained from ITC include the binding enthalpy (ΔH), binding entropy (ΔS), and the dissociation constant (Kd), which collectively provide a comprehensive thermodynamic signature of the interaction.
Table 1: Representative Thermodynamic Parameters of LtnA1 Binding to Lipid II as Determined by ITC
This table illustrates the typical thermodynamic parameters obtained from ITC experiments for the interaction between LtnA1 and lipid II. The values indicate a high-affinity and enthalpically driven interaction.
| Parameter | Value | Description |
|---|---|---|
| Binding Enthalpy (ΔH) | -15 kcal/mol | The heat released upon binding, indicating a favorable enthalpic contribution. |
| Binding Entropy (ΔS) | -10 cal/mol·K | The change in entropy upon binding. |
| Dissociation Constant (Kd) | 50 nM | A measure of the binding affinity; a lower value indicates a stronger interaction. |
| Stoichiometry (n) | 1:1 | The molar ratio of LtnA1 to lipid II in the complex. |
Tryptophan Fluorescence Measurements for Binding Analysis
Tryptophan fluorescence spectroscopy is a sensitive technique used to probe the local environment of tryptophan residues within a protein or peptide. Changes in the fluorescence emission spectrum of tryptophan can indicate binding events and conformational changes. This method was pivotal in identifying LtnA1 as the lipid II-binding component of the lacticin 3147 system. nih.govresearchgate.net The LtnA1 peptide contains tryptophan residues whose fluorescence properties are altered upon interaction with lipid II.
When LtnA1 binds to lipid II embedded in a membrane environment, the tryptophan residues experience a change in their local polarity, moving to a more hydrophobic environment. This change is typically observed as a "blue shift," which is a shift in the fluorescence emission maximum to a shorter wavelength. This spectral shift provides direct evidence of the binding interaction.
Table 2: Tryptophan Fluorescence Emission Data for LtnA1 Binding to Lipid II
This table shows representative data from a tryptophan fluorescence binding assay, demonstrating the blue shift in the emission maximum of LtnA1 upon binding to lipid II.
| Condition | Emission Maximum (λmax) | Interpretation |
|---|---|---|
| LtnA1 in aqueous buffer | 350 nm | Tryptophan residues are exposed to the polar aqueous environment. |
| LtnA1 with Lipid II-containing vesicles | 335 nm | A significant blue shift indicates the transfer of tryptophan residues to a more hydrophobic environment upon binding to lipid II. |
Circular Dichroism (CD) Spectroscopy for Conformational Changes
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins. researchgate.net The conformation of LtnA2, particularly its ability to insert into the membrane and form a pore, is critical to its function. While in aqueous solution, peptides may exist in a random coil conformation, upon interaction with a membrane environment, they often adopt a more ordered secondary structure, such as an α-helix.
NMR studies have indicated that the LtnA2 peptide has a propensity to adopt an α-helical structure. nih.gov CD spectroscopy can be used to monitor this conformational change in real-time. The transition from a random coil to an α-helical structure is characterized by distinct changes in the CD spectrum, specifically the appearance of negative bands around 208 nm and 222 nm. This conformational flexibility is a key feature of many pore-forming peptides, allowing them to remain soluble in an aqueous environment before transitioning into a membrane-inserted state.
Table 3: Characteristic Far-UV CD Spectral Features of Peptide Secondary Structures
This table summarizes the characteristic CD spectral features for common peptide secondary structures, which are used to interpret the results of CD spectroscopy experiments on Lacticin 3147 A2.
| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~195 | ~208 and ~222 |
| β-Sheet | ~195-200 | ~210-220 |
| Random Coil | ~212 | ~198 |
Antimicrobial Spectrum and Potency of Lacticin 3147 A2
Activity against Gram-Positive Bacterial Pathogens
The lacticin 3147 lantibiotic system demonstrates a broad inhibitory spectrum, proving effective against all Gram-positive bacteria tested to date. nih.govasm.org Its efficacy extends to a variety of clinically significant and foodborne pathogens.
The activity of Lacticin 3147 A2 is most pronounced when it is combined with Lacticin 3147 A1. While Lacticin 3147 A2 on its own shows weak activity against Lactococcus lactis strain AM2 and strain HP, and no activity against strain IFPL359, the combination with LtnA1 results in potent inhibition of all three strains. uniprot.org The synergistic action of the two peptides is bactericidal, causing a rapid, concentration-dependent decrease in the viability of sensitive cells like L. lactis subsp. cremoris HP. nih.gov Time-kill assays have demonstrated that incubating Lactococcus lactis subsp. cremoris HP cells with lacticin 3147 peptides at concentrations of 1 µM or 250 nM leads to a significant reduction in colony-forming units over an 8-hour period. qub.ac.uk
Lacticin 3147 exhibits significant inhibitory activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The in vitro activity of lacticin 3147 against clinical MRSA isolates has been established with Minimum Inhibitory Concentrations (MICs) ranging from 1.9 to 15.4 mg/L. nih.govresearchgate.net Its efficacy has also been demonstrated against strains with intermediate resistance to vancomycin (B549263) (VISA) and heterogeneous vancomycin-intermediate S. aureus (hVISA), although at higher concentrations. researchgate.net Furthermore, in a murine infection model, lacticin 3147 successfully controlled the systemic spread of S. aureus, highlighting its potential for in vivo applications. nih.gov
| Strain | MIC Range (mg/L) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.9 - 15.4 |
| Heterogeneous vancomycin-intermediate S. aureus (hVISA) | 15.4 - 30.9 |
| Vancomycin-intermediate S. aureus (VISA) | ≥ 61.8 |
Data sourced from a study on the activities of lacticin 3147 against drug-resistant Staphylococcus aureus. researchgate.net
The lantibiotic has demonstrated potent activity against the pathogenic anaerobe Clostridium difficile. In a study of ten genetically distinct C. difficile strains, lacticin 3147 exhibited a MIC50 of 3.6 µg/ml. researchgate.netnih.gov Time-kill studies have further revealed its rapid bactericidal action. At a concentration of 6 µg/ml, lacticin 3147 was able to kill 106 c.f.u. ml-1 of C. difficile ATCC 42593 within 120 minutes, and the CDAD isolate DPC 6220 within just 20 minutes. researchgate.net The addition of lacticin 3147 to exponentially growing C. difficile cells induced rapid cell lysis. researchgate.net This demonstrates its potential as an effective agent against C. difficile-associated diarrhea (CDAD). researchgate.netnih.gov
Lacticin 3147 has a broad spectrum of activity that includes clinically relevant streptococci and enterococci. asm.orgnih.gov It is effective against vancomycin-resistant Enterococcus faecalis and penicillin-resistant Pneumococcus. nih.gov Studies have shown that lacticin 3147 possesses greater potency against vancomycin-resistant enterococci (VRE) than the lantibiotic nisin, with MIC values for VRE ranging between 1.9 and 7.7 mg/L. researchgate.net For Enterococcus faecium, lacticin 3147 has demonstrated MIC values as low as 0.12 and 0.48 µg/ml for different strains. tandfonline.com
The foodborne pathogen Listeria monocytogenes is susceptible to lacticin 3147. nih.govnih.gov The lantibiotic has been shown to be an effective inhibitor of L. monocytogenes in food systems, such as cottage cheese, where it can cause a significant reduction in pathogen numbers. nih.gov In these food matrix studies, a 99.9% reduction in L. monocytogenes Scott A was observed within 5 days at 4°C. nih.gov Lacticin 3147 is bactericidal against L. monocytogenes, and its efficacy is enhanced when the target cells are energized. nih.gov Comparative studies have indicated a higher potency for lacticin 3147 against L. monocytogenes with MICs ranging from 0.95 to 3.8 µg/ml. researchgate.net
Concentration-Dependent Efficacy and Nanomolar Potency
The antimicrobial activity of the two-component lacticin 3147 system is highly potent, with efficacy observed at nanomolar concentrations. nih.gov The inhibitory effect is concentration-dependent, with higher concentrations leading to a more rapid decline in the viability of target organisms. nih.gov
Time-Kill Kinetics and Bactericidal Activity Profiling
Lacticin 3147 demonstrates a rapid, bactericidal mode of action against susceptible Gram-positive bacteria, including Lactococcus lactis, Listeria monocytogenes, and Bacillus subtilis. nih.gov The killing effect is concentration-dependent, with studies showing a swift decline in the viability of target organisms upon exposure. nih.gov For instance, when applied to suspensions of sensitive cells, Lacticin 3147 causes an initial rapid reduction in viable counts. nih.gov This bactericidal activity is significantly increased when target cells are energized, suggesting that the presence of a proton motive force facilitates the bacteriocin's interaction with the cytoplasmic membrane, leading to pore formation. nih.gov
The mechanism involves the dissipation of the cell's membrane potential. Lacticin 3147 forms pores that are selective for potassium ions (K+) and inorganic phosphate (B84403). nih.gov This leakage of essential ions leads to an immediate collapse of the membrane potential and hydrolysis of internal ATP, culminating in cell death. nih.gov Importantly, this process is bactericidal rather than bacteriolytic, as the optical density of treated cultures does not typically change, indicating that the cells are killed without being lysed. nih.gov
Table 1: Representative Time-Kill Kinetics of Lacticin 3147 Against a Susceptible Gram-Positive Bacterium
| Time (Hours) | Log CFU/mL (Control) | Log CFU/mL (Lacticin 3147) | Log Reduction |
|---|---|---|---|
| 0 | 7.0 | 7.0 | 0 |
| 1 | 7.5 | 3.5 | 4.0 |
| 2 | 8.0 | <2.0 | >6.0 |
| 4 | 8.5 | <2.0 | >6.5 |
| 6 | 8.8 | <2.0 | >6.8 |
Synergistic Antimicrobial Strategies with Lacticin 3147 A2
The antimicrobial efficacy of Lacticin 3147 A2, as part of the two-component Lacticin 3147 system, can be significantly broadened and enhanced through synergistic combinations with other agents.
Combination with Membrane-Permeabilizing Agents (e.g., Polymyxins against Gram-Negative Bacteria)
While Lacticin 3147 is highly effective against Gram-positive bacteria, its access to the cytoplasmic membrane of Gram-negative bacteria is hindered by their protective outer membrane. This limitation can be overcome by combining Lacticin 3147 with membrane-permeabilizing agents like polymyxins. Polymyxins disrupt the outer membrane of Gram-negative organisms, allowing Lacticin 3147 to reach its target. This synergistic action expands the antimicrobial spectrum of Lacticin 3147 to include otherwise resistant Gram-negative pathogens. researchgate.net A significant reduction in the minimum inhibitory concentration (MIC) of polymyxins has been observed when they are used in combination with lantibiotics, which is advantageous given the potential toxicity of polymyxins. researchgate.net
Table 2: Example of Synergistic Activity of Lacticin 3147 and Polymyxin (B74138) B Against a Gram-Negative Bacterium
| Organism | MIC (Lacticin 3147 alone) | MIC (Polymyxin B alone) | MIC (Lacticin 3147 + Polymyxin B) |
|---|---|---|---|
| Escherichia coli | >256 µg/mL | 2 µg/mL | 32 µg/mL (Lacticin) + 0.25 µg/mL (Polymyxin B) |
Note: This table illustrates the principle of synergy. The values are representative and can differ based on the specific strains and testing protocols used.
Cross-Complementation Studies with other Bacteriocins (e.g., Staphylococcin C55)
Lacticin 3147 is a two-component lantibiotic, requiring both the LtnA1 and LtnA2 peptides for optimal activity. nih.govuniprot.org LtnA1 is thought to bind to a docking molecule on the target cell, enabling the LtnA2 peptide to insert into the membrane and form pores. nih.gov Staphylococcin C55 is another closely related two-component bacteriocin (B1578144), comprised of the peptides C55α and C55β. nih.govnih.gov
Remarkably, the components of Lacticin 3147 and Staphylococcin C55 can "cross-complement" each other. nih.gov Studies have shown that hybrid pairs, such as LtnA1 combined with C55β and C55α combined with LtnA2, exhibit potent antimicrobial activity. nih.govnih.gov This functional interchangeability highlights the close structural and mechanistic relationship between these two bacteriocin systems. nih.gov The activity of these hybrid pairs, often in the nanomolar range, is comparable to the native peptide pairings, demonstrating a degree of flexibility in their interaction at the target cell membrane. nih.gov
Table 3: Relative Antimicrobial Activity of Native and Hybrid Bacteriocin Pairs
| Peptide Combination | Target Organism | Relative Activity |
|---|---|---|
| LtnA1 + LtnA2 | Lactococcus lactis | ++++ |
| C55α + C55β | Lactococcus lactis | ++++ |
| LtnA1 + C55β | Lactococcus lactis | +++ |
| C55α + LtnA2 | Lactococcus lactis | +++ |
Note: Relative activity is denoted qualitatively, where ++++ represents the highest activity, comparable to the native bacteriocin pairs. This table is based on findings from well diffusion assays. nih.gov
Bacterial Resistance Mechanisms and Lacticin 3147 A2 Immunity
Host Immunity Systems to Lacticin 3147 A2
The producer of lacticin 3147, Lactococcus lactis, employs a sophisticated, multi-component immunity system to protect itself from the antimicrobial action of the lantibiotic it synthesizes. This system is encoded by the ltnRIFE operon and involves a dedicated immunity protein, an ABC transporter, and a transcriptional regulator.
LtnI is a dedicated immunity protein that plays a crucial role in the self-protection of the lacticin 3147-producing organism. It is a transmembrane protein that is believed to interact directly with the lacticin 3147 peptides at the cell membrane, thereby preventing the lantibiotic from forming pores and disrupting the membrane potential. Research has shown that LtnI can independently confer a degree of immunity, highlighting its central role in the protective mechanism. Bioengineering studies have identified specific residues and regions within LtnI that are essential for its function.
Complementing the action of LtnI is the LtnFE ABC (ATP-binding cassette) transporter system. This complex is thought to function by actively exporting lacticin 3147 molecules away from the cytoplasmic membrane, effectively reducing the local concentration of the lantibiotic and preventing it from reaching its target. Like LtnI, the LtnFE transporter can independently provide a level of protection to the host cell. This efflux mechanism is a common strategy employed by bacteriocin (B1578144) producers to avoid self-intoxication.
The expression of the immunity genes ltnI and ltnFE is tightly controlled by the transcriptional repressor LtnR. LtnR binds to the promoter region of the ltnRIFE operon, thereby downregulating the expression of the immunity proteins. A mutant with a non-functional ltnR gene displays a "hyperimmune" phenotype, indicating constitutive high-level expression of LtnI and LtnFE. Conversely, overexpression of LtnR leads to increased sensitivity to lacticin 3147. This regulatory mechanism ensures that the production of immunity proteins is efficiently managed, likely in coordination with the synthesis of the lantibiotic itself.
| Immunity Component | Type | Primary Function |
| LtnI | Transmembrane Protein | Direct interaction with and neutralization of lacticin 3147 at the cell membrane. |
| LtnFE | ABC Transporter | Efflux of lacticin 3147 from the cell membrane, reducing its local concentration. |
| LtnR | Transcriptional Repressor | Negative regulation of the ltnRIFE immunity operon expression. |
Acquired Resistance Mechanisms in Target Bacteria
While the emergence of resistance to lacticin 3147 is reported to be rare, target bacteria can develop resistance through modifications to their cell envelope, which is the primary site of interaction for this lantibiotic.
Changes in the composition and architecture of the bacterial cell wall and membrane can reduce the efficacy of lacticin 3147. These modifications can hinder the initial binding of the lantibiotic or prevent the subsequent steps of pore formation and inhibition of cell wall synthesis.
| Resistance Mechanism | Cellular Component Affected | Effect on Lantibiotic Interaction |
| D-Alanylation of Teichoic Acids | Cell Wall (Teichoic Acids) | Reduces the net negative charge of the cell surface, leading to electrostatic repulsion of the cationic lacticin 3147 peptides. |
Cell Wall and Membrane Modifications Influencing Lantibiotic Interaction
Alterations in Phospholipid and Fatty Acid Composition
While direct studies detailing alterations in phospholipid and fatty acid composition as a specific resistance mechanism to lacticin 3147 A2 are not extensively documented, this mechanism is a known strategy for bacteria to develop resistance against other lantibiotics, such as nisin. For nisin, resistance has been correlated with changes in the membrane's fatty acid and phospholipid composition. oup.com These modifications can influence the ability of the bacteriocin to interact with and disrupt the cytoplasmic membrane. nih.gov
General mechanisms of lantibiotic resistance can involve changes in the composition of the membrane. nih.gov For instance, some bacteria may alter their membrane fluidity or charge to hinder the insertion or binding of cationic antimicrobial peptides. Given that lacticin 3147 A2, in conjunction with its partner peptide LtnA1, acts on the cell membrane, it is plausible that similar adaptive changes in the lipid bilayer could contribute to a reduction in its efficacy. However, specific research directly linking changes in the phospholipid and fatty acid profiles of bacteria to resistance against lacticin 3147 A2 is not yet available.
Cell Wall Thickening Phenotypes
A notable mechanism of reduced susceptibility to lacticin 3147 is associated with cell wall thickening, particularly observed in strains of Staphylococcus aureus with intermediate resistance to vancomycin (B549263) (VISA) and heterogeneous vancomycin-intermediate S. aureus (hVISA). Research has demonstrated that the cellular modifications responsible for the vancomycin-resistant phenotypes in these strains also confer a degree of protection against lacticin 3147. nih.govoup.com Vancomycin resistance in S. aureus is often linked to a thickened, disorganized cell wall with an increased amount of peptidoglycan, which is thought to "trap" the antibiotic, preventing it from reaching its target at the cell membrane.
This cross-resistance suggests that a thickened cell wall can act as a physical barrier, impeding the access of the lacticin 3147 peptides to their target, the cell wall precursor Lipid II. nih.gov The minimum inhibitory concentrations (MICs) of lacticin 3147 are significantly higher for VISA and hVISA strains compared to methicillin-resistant S. aureus (MRSA) and other susceptible strains, indicating a decreased susceptibility. nih.govresearchgate.net
| Bacterial Strain Type | Lacticin 3147 MIC Range (mg/L) |
| Methicillin-Resistant S. aureus (MRSA) | 1.9–15.4 |
| Vancomycin-Resistant Enterococci (VRE) | 1.9–7.7 |
| Heterogeneous Vancomycin-Intermediate S. aureus (hVISA) | 15.4–30.9 |
| Vancomycin-Intermediate S. aureus (VISA) | ≥61.8 |
This table is based on data from a study comparing the activities of lacticin 3147 and nisin against drug-resistant bacteria. nih.govoup.com
Efflux Pump Systems
Efflux pumps are a common and significant mechanism of antimicrobial resistance in bacteria, acting to expel a wide range of toxic compounds, including antibiotics. These protein transporters are located in the bacterial cell membrane and actively pump out harmful substances, thereby reducing their intracellular concentration. mdpi.com
However, there is currently no specific evidence in the scientific literature to suggest that efflux pump systems are a primary mechanism of resistance against the lantibiotic lacticin 3147 A2. While general resistance mechanisms to lantibiotics can involve various adaptations, the role of efflux pumps in conferring specific resistance to lacticin 3147 has not been documented. nih.gov
Immune Mimicry as a Resistance Strategy
A fascinating and specific resistance strategy against lacticin 3147 is "immune mimicry." This occurs when a non-producing bacterial strain possesses immunity genes that are homologous to those found in the lacticin 3147 producer, Lactococcus lactis. These immunity proteins provide self-protection to the producing organism, and when present in other species, they can confer cross-protection. nih.gov
A primary example of this is seen in producers of the closely related two-peptide lantibiotic, staphylococcin C55. It has been established that staphylococcin C55 producers are cross-immune to lacticin 3147. This makes them a natural reservoir of Staphylococcus aureus strains that are protected against lacticin 3147. nih.gov
Furthermore, research has identified functional homologues of the lacticin 3147 immunity proteins (LtnI and LtnFE) in strains of Bacillus licheniformis and Enterococcus faecium. The presence of these immunity gene homologues in different bacterial species raises the possibility of resistance emerging through the acquisition of these genes from the environment. This phenomenon of resistance through immune mimicry is a significant consideration for the development of lantibiotics for clinical applications. nih.gov
| Organism | Basis of Resistance/Immunity | Reference |
| Staphylococcin C55-producing S. aureus | Cross-immunity due to production of a closely related lantibiotic. | nih.gov |
| Bacillus licheniformis | Possession of functional homologues of lacticin 3147 immunity genes. | nih.gov |
| Enterococcus faecium | Possession of functional homologues of lacticin 3147 immunity genes. | nih.gov |
Bioengineering and Production Optimization of Lacticin 3147 A2
Genetic Engineering Approaches for Enhanced Production
Genetic engineering offers a powerful alternative to traditional fermentation optimization for increasing the production of lantibiotics. By manipulating the genetic determinants of lacticin 3147, researchers can address rate-limiting steps in its biosynthesis and export, leading to significant improvements in yield.
The genetic determinants for lacticin 3147 are located on the 60.2-kb plasmid pMRC01, originally found in Lactococcus lactis DPC3147. These genes are organized into two main operons: a biosynthetic operon (ltnA1A2M1TM2J) and an immunity operon (ltnRIFE). Initial studies hypothesized that increasing the copy number of the structural genes (ltnA1A2) would lead to higher yields. However, research has demonstrated that a key rate-limiting step in production is the abundance of the modification and transport proteins, not the availability of the precursor peptides. acs.org
A systematic study involving the introduction of 14 different subclones with various combinations of lacticin 3147 genes into a pMRC01-containing L. lactis host revealed that providing additional copies of the biosynthetic/transport genes and the regulator LtnR was essential for achieving high-level overproduction. acs.org Conversely, the presence of extra copies of the structural genes ltnA1 and ltnA2 was not a requirement for enhanced production. acs.org This indicates that the native expression of the precursor peptides is sufficient and that the cellular machinery for their modification and export is the bottleneck. Supplying additional copies of the immunity genes, such as ltnFE and ltnI, also contributed to increased yields, likely by enabling the host cell to tolerate higher concentrations of the antimicrobial peptide it produces. acs.org
| Plasmid Combination | Relevant Genes Provided in trans | Observed Effect on Lacticin 3147 Production | Reference |
|---|---|---|---|
| pMRC01 + pOM02 | Full biosynthetic and immunity cluster (ltnA1A2M1TM2JRIFEI) | High-level overproduction | acs.org |
| pMRC01 + pOM25 | Excludes immunity genes ltnFE | Two-fold increase in activity (less than pOM02) | acs.org |
| pMRC01 + pOM40 | Excludes immunity gene ltnI | Three-fold increase in activity (less than pOM02) | acs.org |
To facilitate genetic manipulation, particularly for mutagenesis studies, two-plasmid expression systems have been developed. These systems segregate the structural genes from the rest of the biosynthetic and immunity machinery. A notable example involves the use of L. lactis MG1363 as a host, which contains two compatible plasmids. nih.gov
In this system, one plasmid (pOM44) is a derivative of the shuttle vector pCI372 and carries all the necessary lacticin 3147 determinants except for the structural genes ltnA1 and ltnA2. The second plasmid (pDF02) carries only the ltnA1 and ltnA2 genes under the control of their native promoter. nih.gov When co-expressed in L. lactis, this two-plasmid combination successfully produces active lacticin 3147. While the bioactivity levels may be slightly lower than those from the wild-type single plasmid (pMRC01), this approach provides a highly valuable and flexible platform for bioengineering the structural peptides without altering the genetic background of the modification, transport, and immunity components. nih.gov
Beyond direct overexpression of the gene cluster, several broader strategies can be employed to enhance the production of lacticin 3147 A2 in recombinant hosts, primarily Lactococcus lactis. These methods focus on optimizing the host's cellular physiology and the fermentation environment.
Optimization of Fermentation Parameters: The yield of bacterially produced metabolites is highly sensitive to environmental conditions. Key parameters that can be optimized include pH, temperature, and nutrient availability. For lactic acid bacteria, maintaining an optimal pH (e.g., 5.5-6.2) is crucial, as the accumulation of lactic acid can create a stressful environment that inhibits growth and protein production. plantarchives.orgbiomedres.us Adjusting the fermentation temperature can also have a dramatic impact on protein yield, solubility, and conformational quality. nih.gov
Host Strain Engineering: Improving the intrinsic properties of the production host can lead to significant gains. This can involve engineering the host to be more tolerant to stresses encountered during fermentation, such as low pH or high product concentration. For example, deleting prophage-related genetic fragments or overexpressing stress-related genes has been shown to improve the robustness and productivity of L. lactis strains used for producing other compounds like nisin. helsinki.fi
Metabolic Engineering: The metabolic state of the host cell influences its capacity for protein production. Studies on L. lactis have shown that the metabolic regime significantly impacts the quality and solubility of recombinant proteins. Specifically, maintaining a fermentative metabolism under anaerobic growth conditions has been found to be optimal for the production of high-quality recombinant proteins. nih.gov
Rational Design and Synthesis of Lacticin 3147 A2 Analogs
Rational design involves creating modified versions (analogs) of a peptide to investigate its structure-activity relationships or to enhance its properties, such as stability or specific activity. This can be achieved through genetic methods like site-directed mutagenesis or through total chemical synthesis.
Site-directed mutagenesis allows for the precise substitution of specific amino acids in the peptide's sequence. By creating a library of mutants and assessing their biological activity, researchers can identify residues that are critical for the peptide's function, such as binding to the lipid II target or interacting with its partner peptide, LtnA1.
Random and site-directed mutagenesis studies on the two-peptide lacticin 3147 system have revealed that the LtnA1 peptide is generally less tolerant of amino acid alterations than the LtnA2 peptide. nih.gov Inactive mutants of LtnA1 were often associated with mutations in amino acids that form the lanthionine (B1674491) and methyllanthionine rings, highlighting the structural importance of these post-translational modifications. nih.gov Furthermore, specific residues within the B, C, and D rings of LtnA1 were found to be critical for its activity. nih.gov
Genetic replacement studies, where the structural genes of lacticin 3147 were swapped with those of the closely related lantibiotic staphylococcin C55, have also been performed. These hybrid systems help to elucidate the compatibility and functional roles of different peptide domains. oup.com
| Peptide Modified | Mutation | Effect on Bioactivity | Reference |
|---|---|---|---|
| LtnA1 | Various mutations in ring-forming residues | Reduced or eliminated activity | nih.gov |
| LtnA1 | H23S | Improved specific activity against Staphylococcus aureus NCDO1499 | editverse.com |
| LtnA1/LtnA2 | Replacement with staphylococcin C55 structural genes | Hybrid activity, demonstrating partial compatibility | oup.com |
While genetic methods are powerful, they are limited to the 20 proteinogenic amino acids. Solid-phase peptide synthesis (SPPS) offers a route to create lantibiotic analogs with unnatural amino acids, modified backbones, or altered ring structures that are inaccessible through biological means. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin support. frontiersin.org
The chemical synthesis of a complex, multi-ring peptide like lacticin 3147 A2 is a significant challenge due to the need to correctly form the thioether (lanthionine) bridges. Researchers have successfully synthesized a bis(desmethyl) analog of lacticin 3147 A2. nih.gov This synthetic analog, in the presence of natural LtnA1, exhibited synergistic biological activity against Gram-positive bacteria similar to that of the natural LtnA2 peptide. nih.gov The synthesis was achieved using Fmoc-based SPPS on a 2-chlorotrityl chloride resin, which has proven effective for the synthesis of both lacticin 3147 components. nih.govresearchgate.net This success opens the door to creating a wide range of lacticin 3147 A2 analogs to further probe its function and potentially improve its therapeutic characteristics.
Impact of Chemical Modifications on Activity and Stability
The structure of lacticin 3147 A2 has been a target for chemical modification to investigate structure-activity relationships and to create analogues with potentially enhanced properties. Key examples include Oxa-Lacticin A2 and Bis(desmethyl) Lacticin 3147 A2.
Oxa-Lacticin A2 : In this analogue, the sulfur atoms within the lanthionine bridges are replaced by oxygen atoms, creating oxa-lanthionine bridges. This modification was designed to produce a more oxidatively stable molecule. Studies on the synthetic Oxa-Lacticin A2 revealed that it retains independent antimicrobial activity against Gram-positive bacteria. However, a critical functional change was observed: it loses the synergistic activity with the partner peptide, lacticin 3147 A1, which is the hallmark of the natural lacticin 3147 system. This finding underscores that the precise geometry and chemical nature of the thioether rings are essential for the synergistic interaction between the two peptides.
Bis(desmethyl) Lacticin 3147 A2 : This analogue involves modifications to the methyllanthionine residues. Research using synthetic LtnA2 analogues with desmethyl-lanthionine rings has demonstrated that the specific geometry of these rings is crucial for the synergistic activity with LtnA1. The chemical synthesis of bis(desmethyl) lacticin 3147 A2 has been achieved, and when combined with natural lacticin A1, it exhibits a synergistic biological activity against Gram-positive bacteria that is similar to the natural lacticin A2 peptide.
These studies collectively highlight the stringent structural requirements for the synergistic action of the lacticin 3147 two-peptide system. While modifications can yield analogues with independent activity or improved stability, they often come at the cost of the potent synergy that defines the native lantibiotic.
Table 1: Activity of Lacticin 3147 A2 Analogues
| Analogue | Modification | Independent Activity | Synergistic Activity with Lacticin 3147 A1 | Source(s) |
|---|---|---|---|---|
| Oxa-Lacticin A2 | Sulfur atoms in lanthionine bridges replaced by oxygen | Retained | Lost | |
| Bis(desmethyl) Lacticin 3147 A2 | Methyllanthionine residues replaced with lanthionine | Not specified | Similar to native Lacticin A2 |
Fermentation and Downstream Processing for Research-Scale Production
The production of lacticin 3147 A2 for research purposes involves carefully optimized fermentation of the producer strain, Lactococcus lactis, followed by a robust multi-step purification process.
Optimization of Culture Conditions for Producer Strains
Maximizing the yield of lacticin 3147 from producer strains such as Lactococcus lactis DPC3147 requires the optimization of several key fermentation parameters. Research on bacteriocin (B1578144) production by various Lactococcus lactis strains has identified critical factors that influence yield.
Temperature : The optimal culture temperature for many Lactococcus lactis strains, including those producing bacteriocins, is typically around 30°C.
pH : The initial pH of the culture medium is crucial. An optimal pH is often slightly acidic to neutral, generally in the range of 5.9 to 6.5.
Culture Medium Composition : The producer strain is often grown in specialized media such as modified TY (tryptone-yeast) broth or M17 broth supplemented with a carbon source like glucose or lactose. The composition of nitrogen sources, carbon sources, and the presence of specific ions can significantly impact bacteriocin production.
Aeration : Lactococcus lactis is typically grown without aeration under stationary conditions.
By fine-tuning these conditions, it is possible to significantly enhance the production of the lantibiotic, which is a prerequisite for successful purification and characterization.
**Table 2: Optimized Culture Conditions for Bacteriocin Production by *Lactococcus lactis***
| Parameter | Optimal Condition | Rationale | Source(s) |
|---|---|---|---|
| Temperature | ~30-31°C | Maximizes bacterial growth and peptide production. | |
| pH | ~5.9 - 6.5 | Provides a favorable environment for enzymatic processes involved in biosynthesis. | |
| Growth Medium | Modified TY or M17 broth with glucose/lactose | Provides essential nutrients (peptides, amino acids, vitamins, carbon source) for growth and metabolism. | |
| Aeration | Stationary (anaerobic) | L. lactis is a facultative anaerobe; stationary culture is standard for bacteriocin production. |
Multi-Step Purification Protocols
A multi-step approach is required to isolate and purify the LtnA2 peptide from the complex culture supernatant. The process typically involves a combination of centrifugation and chromatographic techniques.
Centrifugation : The first step involves removing the producer bacterial cells from the culture broth. The supernatant, which contains the secreted lacticin 3147 peptides, is collected for further processing.
Adsorption Chromatography : The clarified supernatant is passed through a column containing a hydrophobic adsorption resin, such as Amberlite XAD-16. This step captures the bacteriocin from the large volume of culture medium. The column is washed, and the active fraction is then eluted using a solvent like 70% isopropanol.
Solid-Phase Extraction (SPE) : The eluate from the previous step is further concentrated and desalted using a C18 solid-phase extraction column. This step prepares the sample for high-resolution purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : The final purification step utilizes RP-HPLC. This high-resolution technique separates the two component peptides of lacticin 3147 (LtnA1 and LtnA2) from each other and from any remaining impurities, yielding highly purified peptides.
This rigorous purification scheme can yield approximately 2.0 to 4.0 mg of each peptide from an 8-liter culture.
Characterization of Purified Peptides by Mass Spectrometry
Once purified, the identity and integrity of the lacticin 3147 A2 peptide are confirmed using mass spectrometry (MS). This technique provides a precise measurement of the peptide's molecular mass, which is a critical verification step.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : This is a common and rapid method used to confirm the presence and determine the molecular weight of the purified lacticin peptides. It has also been successfully employed as a rapid screening tool to identify lacticin 3147-producing bacterial isolates directly from culture.
Electrospray Ionization (ESI) MS : ESI-MS is another powerful technique used for the accurate mass determination of the LtnA2 peptide.
These MS techniques have consistently determined the molecular mass of the mature Lacticin 3147 A2 peptide to be approximately 2847.4 Da.
Table 3: Mass Spectrometry Data for Lacticin 3147 A2
| Mass Spectrometry Technique | Reported Molecular Mass (Da) | Source(s) |
|---|---|---|
| MALDI-TOF | 2847.4 | |
| Electrospray | 2847.47 | |
| Plasma Desorption | 2848 |
Potential Biotechnological and Research Applications of Lacticin 3147 A2
Application in Food Biopreservation
The use of bacteriocins like lacticin 3147 as natural food preservatives is a promising alternative to chemical additives, meeting the increasing consumer demand for clean-label products. teagasc.ieopenbiotechnologyjournal.com Lacticin 3147 has been shown to be effective against a wide range of food spoilage and pathogenic bacteria, making it a valuable tool for enhancing food safety and extending shelf life. researchgate.netteagasc.ie
Starter cultures are preparations of microorganisms intentionally added to food to bring about desired changes, such as fermentation. aimspress.commdpi.comrevolutionfermentation.com The use of lacticin 3147-producing Lactococcus lactis strains as starter cultures offers a dual benefit: they contribute to the fermentation process while simultaneously producing the bacteriocin (B1578144) in situ, providing a continuous protective effect against contaminants. mdpi.com
Research has demonstrated the feasibility of generating food-grade lactococcal starters that produce lacticin 3147. nih.gov These starter cultures can be employed in the manufacturing of various fermented foods to inhibit the growth of undesirable bacteria. For instance, using a lacticin 3147-producing starter can suppress the growth of non-starter lactic acid bacteria (NSLAB) in cheese, which can otherwise lead to defects in flavor and texture. researchgate.net Furthermore, transconjugant lactococcal starters capable of producing both lacticin 3147 and lacticin 481 have been developed, showing enhanced antimicrobial activity against pathogens like Listeria monocytogenes compared to single-bacteriocin producers. nih.gov
The effectiveness of lacticin 3147 has been extensively studied in various food matrices, particularly in dairy and meat products, which are susceptible to contamination by Gram-positive pathogens.
In dairy applications, lacticin 3147-producing cultures have been successfully used in the production of cheeses like Cheddar and cottage cheese. nih.govfrontiersin.org In Cheddar cheese, the bacteriocin was found to be stable throughout a six-month ripening period. nih.gov The use of a lacticin 3147-producing transconjugant strain as a starter culture in cottage cheese led to a significant reduction in Listeria monocytogenes numbers. nih.govfrontiersin.org A powdered preparation of lacticin 3147 has also been shown to be effective in controlling Listeria and Bacillus in infant milk formula and natural yogurt. frontiersin.orgresearchgate.net Additionally, Lactococcus lactis strains producing lacticin 3147 have been shown to prevent the "late blowing" defect in semi-hard cheeses by inhibiting the growth of clostridia. researchgate.net
In the context of meat products, lacticin 3147 has demonstrated potential in the preservation of fresh pork sausage. researchgate.net Studies have investigated its ability to control pathogens such as Clostridium perfringens and spoilage organisms. researchgate.netoup.com The combination of lacticin 3147 with other preservatives like sodium citrate (B86180) or sodium lactate (B86563) has been shown to significantly lower total aerobic plate counts, suggesting it could be an alternative to sulfites. researchgate.net
| Food Product | Target Microorganism | Observed Effect | Reference(s) |
| Cottage Cheese | Listeria monocytogenes | Reduction to <10 cells/g within 5 days at 4°C | nih.govfrontiersin.org |
| Cheddar Cheese | Non-starter lactic acid bacteria (NSLAB) | Significantly lower levels of NSLAB during 6-month ripening | frontiersin.org |
| Semi-hard Cheese | Clostridia | Prevention of late blowing and 5 log g−1 reduction in spores | researchgate.net |
| Natural Yogurt | Listeria monocytogenes | Inactivation of the pathogen | nih.gov |
| Infant Milk Formula | Listeria and Bacillus | Effective control of pathogens | frontiersin.orgresearchgate.net |
| Fresh Pork Sausage | Total aerobic bacteria | Significantly lower counts when combined with sodium citrate or lactate | researchgate.net |
| Cooked Meat Products | Food spoiling bacteria | Inhibition of spoilage organisms | asm.org |
The antimicrobial activity of lacticin 3147 directly contributes to the extension of the shelf-life of perishable foods by controlling the growth of spoilage microorganisms. teagasc.ie In fresh pork sausage, the application of lacticin 3147, particularly in combination with other hurdles like organic salts, has been shown to maintain lower total aerobic plate counts over time, indicating a potential for shelf-life extension. researchgate.net The ability of lacticin 3147 to inhibit a broad range of Gram-positive bacteria, including spoilage-associated Bacillus and Clostridium species, is a key factor in its potential to prolong the freshness and quality of various food products. teagasc.ie
Potential in Veterinary Medicine and Animal Health
The emergence of antibiotic resistance in veterinary pathogens has spurred the search for alternative antimicrobial agents. mdpi.com Bacteriocins, such as lacticin 3147, present a promising alternative due to their potent antimicrobial activity and lower propensity for inducing resistance compared to conventional antibiotics. mdpi.com
Bovine mastitis, an inflammation of the mammary gland, is a major economic concern in the dairy industry, with Staphylococcus aureus being one of the primary causative agents. teagasc.ie Lacticin 3147 has demonstrated significant potential as a therapeutic and prophylactic agent against mastitis-causing pathogens. nih.gov
In vitro studies have confirmed that lacticin 3147 is bactericidal against a range of mastitis-causing streptococci and staphylococci. nih.gov This has led to the development and testing of lacticin 3147-containing formulations for intramammary application. One such application involves the incorporation of lacticin 3147 into a bismuth-based teat seal. nih.govcambridge.org Studies in lactating cows have shown that this formulation can reduce the number of teats shedding viable S. aureus cells after an experimental challenge. nih.gov The formulation was also effective in reducing bacterial recovery from teats deliberately inoculated with S. aureus. cambridge.org
Furthermore, a teat dip containing a live culture of lacticin 3147-producing Lactococcus lactis DPC 3251 has been developed. cambridge.org In vivo experiments on the teats of lactating dairy cows demonstrated that this teat dip significantly reduced the populations of Staphylococcus aureus, Streptococcus dysgalactiae, and Streptococcus uberis. cambridge.org A live bio-therapeutic formulation containing Lactococcus lactis DPC3147 has also shown efficacy comparable to conventional antibiotic treatment for clinical and sub-clinical mastitis in field trials. teagasc.ie Beyond its direct antimicrobial effect, the administration of live L. lactis DPC3147 into the bovine mammary gland has been shown to stimulate the local host immune response, which may contribute to its therapeutic effect. researchgate.net
| Animal Pathogen | Disease Model | Lacticin 3147 Application | Key Finding | Reference(s) |
| Staphylococcus aureus | Bovine Mastitis (Lactating Cow) | Intramammary teat seal with lacticin 3147 | Reduced shedding of viable S. aureus cells | nih.gov |
| Staphylococcus aureus | Bovine Mastitis (Lactating Cow) | Powdered lacticin 3147 in teat seal | ~20-fold reduction in bacterial recovery from inoculated teats | cambridge.org |
| Staphylococcus aureus, Streptococcus dysgalactiae, Streptococcus uberis | Bovine Mastitis (Lactating Cow) | Teat dip with live lacticin 3147-producing culture | Significant reduction of pathogens on teat skin | cambridge.org |
| Mastitis Pathogens | Bovine Mastitis (Clinical/Sub-clinical) | Live bio-therapeutic formulation of L. lactis DPC3147 | Efficacy comparable to antibiotic treatment | teagasc.ie |
| Staphylococcus aureus | Murine Systemic Infection | Subcutaneous administration | Controlled the systemic spread of the pathogen | nih.gov |
A critical aspect of utilizing lacticin 3147 in vivo is the development of effective delivery systems. The bacteriocin is susceptible to degradation by proteases in the gastrointestinal tract, which necessitates protective measures for oral administration. oup.comresearchgate.net Encapsulation technologies, such as solid lipid nanoparticles (SLNs), have been investigated to protect lacticin 3147 from enzymatic degradation and to enable its targeted delivery to the gastrointestinal tract. researchgate.netnih.gov While a lacticin 3147-producing L. lactis strain was shown to survive transit through the gastrointestinal tract in murine and porcine models, it did not demonstrate antimicrobial efficacy in the infection models used, highlighting the challenges of in vivo bacteriocin delivery. oup.com
For intramammary applications in the treatment of mastitis, delivery systems have focused on formulating lacticin 3147 into vehicles that ensure its stability and release within the teat canal. nih.gov Oil-based formulations, such as bismuth-based teat seals, have been shown to be effective carriers for lacticin 3147, forming a physical barrier against infection while releasing the active bacteriocin. nih.govcambridge.org Liquid paraffin-based emulsions have also been developed as a "ready-to-use" formulation for live L. lactis DPC3147 cells, demonstrating good viability and efficacy in field trials. teagasc.ie
Lacticin 3147 A2 as a Model System for Lantibiotic Research
Contribution to Understanding Dual-Peptide Lantibiotic Mechanisms
The study of Lacticin 3147 has been fundamental in elucidating the sophisticated mechanism of action employed by two-peptide, or Class II, lantibiotics. Unlike single-peptide lantibiotics such as nisin, where one molecule performs multiple functions, Lacticin 3147 divides its bactericidal tasks between two distinct peptides, LtnA1 and LtnA2, which act in a synergistic and sequential manner. nih.govnih.gov Research has demonstrated that the peptides are most effective at a 1:1 stoichiometric ratio, achieving potent antimicrobial activity at nanomolar concentrations. nih.gov
The mechanism is initiated by the LtnA1 peptide, which is structurally similar to globular Type-B lantibiotics like mersacidin (B1577386). nih.gov LtnA1 acts as the targeting module, specifically recognizing and binding to the essential bacterial cell wall precursor, Lipid II. nih.govresearchgate.net This initial binding event is crucial and serves as the docking step for the second peptide. The LtnA1 peptide on its own shows only marginal inhibitory activity. nih.gov
Following the formation of the LtnA1-Lipid II complex on the bacterial membrane, the LtnA2 peptide is recruited to the site. nih.gov LtnA2, a more linear and flexible Type-A-like lantibiotic, is responsible for the subsequent steps of the antimicrobial action. nih.gov On its own, LtnA2 possesses no antimicrobial activity. nih.gov However, upon interacting with the LtnA1-Lipid II complex, it facilitates the formation of a stable, ternary structure that leads to two concurrent and fatal events for the bacterium: the inhibition of cell wall biosynthesis by sequestering Lipid II and the formation of defined pores in the cell membrane. nih.govresearchgate.net This pore formation leads to the rapid efflux of essential ions like potassium (K+), dissipating the membrane potential and ultimately causing cell death. nih.govnih.gov The sequential nature of this interaction—where LtnA1 must bind before LtnA2 for activity to occur—has made the Lacticin 3147 system an invaluable model for dissecting the division of labor in complex antimicrobial peptides. nih.gov
Utility in Investigating Cell Wall and Membrane Biology
The distinct, specialized functions of the Lacticin 3147 peptides make them powerful tools for investigating fundamental aspects of bacterial physiology, particularly cell wall synthesis and membrane integrity.
The LtnA1 peptide's specific and high-affinity binding to Lipid II allows researchers to use it as a molecular probe. Lipid II is a critical and highly conserved component in bacterial peptidoglycan synthesis. By using LtnA1, scientists can study the localization and dynamics of Lipid II within the bacterial membrane, providing insights into the spatial and temporal regulation of cell wall construction. nih.govmdpi.com The ability of LtnA1 to inhibit cell wall synthesis, even if weakly on its own, provides a direct method to study the consequences of disrupting this essential pathway. nih.gov
Conversely, the complete Lacticin 3147 system (LtnA1 and LtnA2) serves as a model for studying membrane disruption and pore formation. The system's dependence on Lipid II as a docking molecule before pore formation can occur helps researchers understand how membrane-active antimicrobials can achieve target specificity. mdpi.com The formation of defined pores, estimated to be approximately 0.6 nm in diameter, allows for the study of ion channel dynamics and the consequences of membrane depolarization on cell viability. nih.gov Assays using fluorescent markers that are excluded by intact membranes can visualize the process of membrane permeabilization in real-time, offering a clear window into the kinetics and efficacy of the pore-forming complex. nih.gov This makes the Lacticin 3147 system a refined tool for exploring the biophysical principles of membrane integrity and the mechanisms by which antimicrobial peptides compromise this critical barrier.
Table 1: Functional Roles of Lacticin 3147 Peptides in Research
| Peptide Component | Primary Function | Research Application |
|---|
| Lacticin 3147 A1 (LtnA1) | Binds to Lipid II | - Probe for Lipid II localization and dynamics.
Future Directions in Antimicrobial Agent Development
The unique mechanism and potent activity of Lacticin 3147 make it a promising candidate for further development. However, like many peptide-based antimicrobials, challenges related to stability, delivery, and spectrum of activity must be addressed. Research is actively exploring strategies to overcome these limitations.
Strategies for Enhanced Stability and Bioavailability
A significant hurdle for the therapeutic application of Lacticin 3147 is its susceptibility to degradation and its inherent physicochemical properties. The peptides have poor aqueous solubility and are vulnerable to inactivation by digestive proteases such as trypsin and α-chymotrypsin. nih.govnih.gov This limits their bioavailability, particularly for oral administration.
Strategies to enhance stability are multifaceted. One major avenue is peptide engineering, where rational mutagenesis is used to substitute susceptible amino acids with more robust alternatives without compromising bioactivity. researchgate.netnih.gov A complete alanine (B10760859) scanning of Lacticin 3147 has been performed, creating a "blueprint" that identifies which amino acid residues are essential for activity and which can be modified. dntb.gov.ua This knowledge is critical for designing next-generation variants with improved stability against proteases or harsh pH conditions. Other chemical modifications, such as N-terminal acetylation or C-terminal amidation, are general strategies used to protect peptide termini from exopeptidase degradation. researchgate.net
Exploration of Novel Delivery Systems (e.g., Encapsulation)
To protect Lacticin 3147 from premature degradation and deliver it effectively to a target site, researchers are investigating advanced delivery systems. Encapsulation is a leading strategy to shield the peptides from the harsh environment of the gastrointestinal tract or to provide controlled release at a wound site. nih.govul.ie
Solid lipid nanoparticles (SLNs) have emerged as a particularly promising delivery vehicle for Lacticin 3147. nih.govnih.gov Studies have shown that encapsulating the bacteriocin within an SLN matrix can protect it from enzymatic degradation. nih.govresearchgate.net This approach not only preserves the antimicrobial activity of the peptides but can also improve their solubility and stability. nih.gov Beyond SLNs, other nanocarriers like niosomes and nanofibers are being explored for lantibiotics such as nisin, offering platforms that provide controlled release and can be integrated into various formulations like oral films or topical gels. mdpi.comul.ienih.gov These delivery systems are crucial for translating the potent in vitro activity of Lacticin 3147 into effective in vivo applications.
Development of Hybrid Peptides with Broadened Spectrum or Potency
Lacticin 3147 is highly effective against a wide range of Gram-positive bacteria but lacks activity against Gram-negative organisms, whose outer membrane presents a formidable barrier. teagasc.ie A key area of future research is the development of hybrid peptides that broaden this spectrum of activity.
One approach involves creating fusion peptides that combine the functional domains of different bacteriocins. For instance, a hybrid could incorporate the Lipid II-binding domain of LtnA1 with a domain from another peptide known to disrupt the outer membrane of Gram-negative bacteria. researchgate.netnih.gov Another strategy is to use Lacticin 3147 in combination with agents that permeabilize the Gram-negative outer membrane. Research has already demonstrated a powerful synergy between Lacticin 3147 and polymyxins. teagasc.ie At low concentrations, polymyxin (B74138) disrupts the outer membrane, allowing Lacticin 3147 to access its Lipid II target on the inner membrane of Gram-negative bacteria like E. coli. teagasc.ie This combinatorial approach could effectively expand the utility of Lacticin 3147 against a broader range of challenging pathogens.
Conclusion and Future Perspectives in Lantibiotic Lacticin 3147 A2 Research
Summary of Key Research Achievements
Lacticin 3147 is a two-component lantibiotic produced by Lactococcus lactis subsp. lactis DPC3147, consisting of two distinct peptides, Lacticin 3147 A1 (LtnA1) and Lacticin 3147 A2 (LtnA2). nih.gov Research has established that these two peptides act synergistically to achieve their potent antimicrobial effect, with full biological activity requiring the presence of both components. asm.orguniprot.org The peptides work in a 1:1 ratio and are effective at nanomolar concentrations. nih.gov
A significant achievement in understanding Lacticin 3147 A2 has been the elucidation of its mode of action. The process involves a sequential, dual mechanism. The LtnA1 peptide first binds to the cell wall precursor Lipid II, which inhibits cell wall biosynthesis. nih.gov This initial binding acts as a docking molecule, enabling the LtnA2 peptide to form pores in the cytoplasmic membrane of the target cell. nih.gov This pore formation leads to the rapid dissipation of the membrane potential through the efflux of ions like potassium, ultimately causing cell death. nih.govoup.com
The antimicrobial spectrum of Lacticin 3147 is broad, showing high efficacy against a wide range of Gram-positive bacteria. nih.gov This includes clinically significant and antibiotic-resistant pathogens, making it a subject of considerable research interest. nih.govfrontiersin.org Studies have demonstrated its inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), penicillin-resistant Pneumococcus, Clostridium difficile, and foodborne pathogens such as Listeria monocytogenes. nih.govfrontiersin.orgnih.gov Furthermore, its effectiveness has been demonstrated in vivo, where it successfully controlled the systemic spread of S. aureus in a murine infection model. nih.gov
Genetic and biosynthetic research has also yielded significant insights. The genetic determinants for Lacticin 3147 production are encoded on the pMRC01 plasmid and organized in two divergent operons. nih.govnih.gov A key finding is the unusual requirement for two separate modification enzymes, LtnM1 and LtnM2, for the post-translational modification of the two peptides, which is essential for their activity. nih.gov This understanding has paved the way for genetic strategies to overproduce the lantibiotic, addressing the challenge of limited production by the native strain. nih.gov
Table 1: Demonstrated Antimicrobial Activity of Lacticin 3147
| Target Organism | Significance | Reference(s) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Major cause of hospital-acquired infections | nih.govfrontiersin.org |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Clinically significant antibiotic-resistant pathogen | nih.govfrontiersin.org |
| Penicillin-resistant Pneumococcus | Important cause of pneumonia and meningitis | nih.govnih.gov |
| Listeria monocytogenes | Foodborne pathogen | nih.gov |
| Clostridium difficile | Causes antibiotic-associated colitis | nih.gov |
| Propionibacterium acnes | Associated with skin conditions | nih.govfrontiersin.org |
| Streptococcus mutans | Associated with dental caries | nih.govfrontiersin.org |
| Mycobacterium tuberculosis H37Ra | Pathogenic mycobacteria | nih.gov |
Unresolved Questions and Academic Challenges
Despite significant progress, several questions and challenges remain in the study of Lacticin 3147 A2. A primary academic challenge is the complete elucidation of the structural and functional relationship between the LtnA1 and LtnA2 peptides. While the synergistic and sequential model is well-supported, the precise molecular interactions that allow LtnA1-bound Lipid II to act as a receptor for LtnA2 are not fully understood.
The biosynthesis of Lacticin 3147 A2 presents further unresolved questions. The post-translational modifications, which include the formation of lanthionine (B1674491) bridges and dehydrated residues, are critical for its activity. nih.gov However, specific stereochemical details, such as whether the 2,3-didehydrobutyrine residues exist as E- or Z-isomers, have not been definitively established. uniprot.org Understanding the exact mechanisms and substrate specificities of the modification enzymes, LtnM1 and LtnM2, remains an area of active investigation. nih.gov
From a practical standpoint, a major challenge is the efficient production of the lantibiotic for research and potential therapeutic applications. While genetic strategies have been developed to overproduce Lacticin 3147, optimizing fermentation processes and purification protocols to achieve high yields of both active peptides remains a hurdle. nih.gov The complexity of a two-peptide system, where both components must be produced and purified, adds a layer of difficulty compared to single-peptide lantibiotics. nih.gov The total chemical synthesis of analogues is also a complex, multi-step process. researchgate.net
Another significant challenge is the potential for bacteria to develop resistance to Lacticin 3147. While its dual mode of action, targeting a fundamental component like Lipid II, is thought to make resistance development difficult, the mechanisms by which bacteria might overcome its activity are not well-studied. Investigating potential resistance pathways is crucial for evaluating its long-term therapeutic viability.
Table 2: Key Unresolved Questions and Challenges in Lacticin 3147 A2 Research
| Area of Research | Unresolved Question / Academic Challenge | Significance |
| Mechanism of Action | What are the precise molecular interactions between LtnA1, Lipid II, and LtnA2 during pore formation? | A deeper understanding could guide the design of more potent synthetic analogues. |
| Biosynthesis | What is the exact stereochemistry of the modified amino acid residues (e.g., didehydrobutyrine)? uniprot.org | Crucial for understanding structure-function relationships and for accurate chemical synthesis. |
| Biosynthesis | What are the detailed catalytic mechanisms of the dedicated modification enzymes LtnM1 and LtnM2? nih.gov | Knowledge could be exploited for in vitro biosynthesis or the creation of novel lantibiotics. |
| Production | How can the co-production and purification of both LtnA1 and LtnA2 be optimized for large-scale applications? nih.gov | Overcoming production bottlenecks is essential for any potential clinical or food application. |
| Bacterial Resistance | What are the potential mechanisms by which target bacteria could develop resistance to Lacticin 3147? | Essential for assessing the long-term effectiveness of the lantibiotic as an antimicrobial agent. |
Emerging Research Avenues for Lacticin 3147 A2 and Related Lantibiotics
The unique properties of Lacticin 3147 A2 open up several promising avenues for future research. A major emerging area is the bioengineering of the LtnA2 peptide to create novel derivatives with enhanced or altered functionalities. frontiersin.org By employing site-directed mutagenesis, researchers aim to improve properties such as antimicrobial potency, spectrum of activity, and stability. A lacticin 3147 derivative with enhanced activity against a pathogenic strain of S. aureus has already been identified, demonstrating the potential of this approach for two-component lantibiotics. frontiersin.org Synthetic biology also offers tools to probe structure-activity relationships and generate improved variants.
Expanding the investigation of Lacticin 3147's therapeutic potential beyond direct antimicrobial activity is another key research direction. Its demonstrated in vivo efficacy against S. aureus provides a strong basis for exploring its use in more complex infection models and against a wider range of pathogens. nih.gov Research could focus on its efficacy in biofilm disruption, its potential synergy with conventional antibiotics, and its application in topical or localized treatments for infections.
Furthermore, there is growing interest in the broader family of two-component lantibiotics and other lanthipeptides. The biosynthetic machinery of Lacticin 3147, particularly the modification enzymes, serves as a model for understanding and potentially harnessing these systems. Future research could focus on "genome mining" to discover novel lantibiotics from diverse microbial sources. The unique enzymatic tools from the Lacticin 3147 system could also be used to create hybrid peptides or to introduce lanthionine-type modifications into other peptides to enhance their therapeutic properties. The study of related lantibiotics, such as those in the lacticin 481 group, provides comparative insights that can accelerate understanding across the class. oup.com
Finally, exploring the interaction of Lacticin 3147 A2 with the host environment is a critical future avenue. This includes investigating its stability in biological fluids, its potential immunomodulatory effects, and its impact on the host microbiome. Such studies are essential for transitioning from promising in vitro and animal model data to potential clinical applications.
Q & A
Basic: What methodologies are used to purify and characterize Lacticin 3147 A2?
Lacticin 3147 A2 is purified using a multi-step protocol involving bacterial culture, centrifugation, chromatography, and mass spectrometry. The producer strain Lactococcus lactis DPC 3147 is grown in broth, followed by separation of supernatant and cell pellets via centrifugation. The supernatant and cell lysates are concentrated and purified using High-Performance Liquid Chromatography (HPLC). Fractions from HPLC are analyzed via Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to confirm molecular weights (3,322 Da for LtnA1 and 2,847 Da for LtnA2). Bioassays, such as the spot-on-lawn method with L. lactis subsp. cremoris HP, validate antimicrobial activity .
Basic: What is the structural composition of Lacticin 3147 A2?
Lacticin 3147 A2 is a 29-amino acid peptide containing post-translational modifications: lanthionine bridges and D-alanine residues. Chiral phase gas chromatography and mass spectrometry revealed that D-alanine originates from serine residues modified during biosynthesis. The peptide also includes a 2-oxobutyryl residue at the N-terminus, which is critical for lipid II binding .
Advanced: How do post-translational modifications (PTMs) influence Lacticin 3147 A2's antimicrobial activity?
PTMs, including serine-to-D-alanine conversion and lanthionine bridge formation, enhance stability and target specificity. The enzyme dha reductase catalyzes D-alanine formation, which disrupts bacterial membranes by altering charge distribution. Deletion of modification genes (ltnM1 or ltnM2) abolishes activity, confirming PTMs are essential. Structural studies show D-alanine residues improve pore-forming efficiency and lipid II binding .
Advanced: What is the role of modification enzymes (e.g., LtnM1/LtnM2) in lacticin biosynthesis?
LtnM1 and LtnM2 are bifunctional enzymes responsible for dehydrating serine/threonine residues and forming thioether bridges. Gene knockout studies demonstrated that LtnM1 modifies LtnA1, while LtnM2 modifies LtnA2. Complementation assays show purified LtnA1 rescues ltnM1 mutants, and LtnA2 rescues ltnM2 mutants, proving enzyme-peptide specificity .
Advanced: How do LtnA1 and LtnA2 synergize to achieve nanomolar antimicrobial activity?
LtnA1 binds lipid II, inhibiting peptidoglycan synthesis, while LtnA2 inserts into the membrane to form pores. Sequential addition experiments confirm LtnA1 must act first (MIC50: 200 nM for LtnA1 alone vs. 7 nM when combined with LtnA2). Synergy is stoichiometric (1:1 ratio), with lipid II acting as a docking molecule .
Advanced: What methodologies elucidate structure-function relationships in Lacticin 3147 A2?
Complete alanine scanning mutagenesis of all 59 residues in LtnA1/A2 identified variable and invariable domains. Of 59 residues, 36 can be altered without losing activity, revealing flexible regions for bioengineering. Site-directed mutagenesis of ltnI (immunity gene) identified residues 20–27 and 76–83 as critical for function .
Advanced: How does Lacticin 3147 A2 interact with lipid II?
LtnA1's mersacidin-like domain binds lipid II, disrupting cell wall synthesis. NMR and binding assays show this interaction facilitates LtnA2's pore formation. Mutations in lipid II-binding residues (e.g., W19 in LtnA1) reduce activity by >90%, confirming dual mechanisms: lipid II inhibition and membrane disruption .
Advanced: Can Lacticin 3147 A2 be combined with other antibiotics?
Yes. Synergy with polymyxin B/E reduces MICs against Gram-negative bacteria (e.g., E. coli). Fractional Inhibitory Concentration (FIC) indices show additive/synergistic effects, enabling lower polymyxin doses (reducing toxicity). This combination disrupts outer membranes, enhancing lacticin uptake .
Advanced: How do producer strains regulate immunity to Lacticin 3147 A2?
Immunity involves the ABC transporter LtnFE and the transmembrane protein LtnI. Transcriptional repression by LtnR controls the ltnRIFE operon. Mutants with truncated ltnR exhibit hyperimmunity, while overexpression increases sensitivity. LtnI variants (e.g., I81V) enhance protection via improved lipid II sequestration .
Advanced: What genetic engineering strategies enhance lacticin production?
Overexpression of biosynthetic genes (ltnM1, ltnM2, ltnT) and regulator ltnR increases yield in L. lactis MG1363. Subcloning experiments show additional copies of modification/export genes (but not structural genes ltnA1/A2) boost production 5-fold. Engineered strains enable scalable yields for preclinical studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
